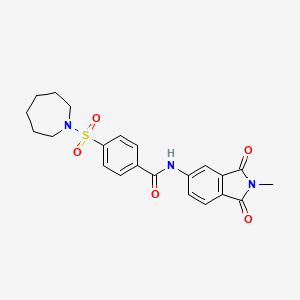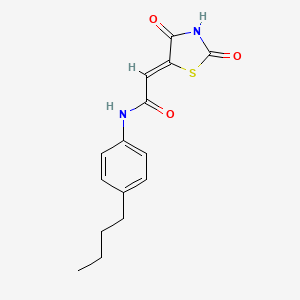
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1864055-91-3 . It has a molecular weight of 210.11 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3.2ClH/c1-7(2,8)6-9-4-3-5-10-6;;/h3-5H,8H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Scientific Research Applications
Corrosion Inhibition
- Efficiency as Corrosion Inhibitor : Pyrimidine derivatives like benzylidene-pyrimidin-2-yl-amine are found to be effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors demonstrate significant efficiency even at low concentrations, and polarization curves suggest they are mixed-type inhibitors. The adsorption of these compounds on steel surfaces follows Langmuir's isotherm, indicating a strong correlation between inhibition efficiency and quantum chemical parameters (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis and Applications in Chemistry
- Synthesis of Pyrimidine Derivatives : Pyrimidine compounds, such as N-(4,4-diethoxybutyl)pyrimidin-2-amine, are utilized in acid-catalyzed intramolecular cyclization processes, leading to the formation of various pyrimidine derivatives. These compounds are synthesized through an operationally simple one-step procedure (Gazizov et al., 2015).
Quantum Chemical Characterization
- Hydrogen Bonding Sites : Pyrimidine compounds are explored for their hydrogen bonding (HB) sites using quantum chemistry methods. For instance, in certain pyrimidine derivatives, one of the two nitrogen atoms of the pyrimidine nucleus has been identified as the major hydrogen bonding site, contributing to the understanding of their chemical properties (Traoré et al., 2017).
Antimicrobial Activity
- Pyrimidine Salts with Antimicrobial Properties : Some pyrimidine salts, such as 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine, show notable in vitro antibacterial and antifungal activities. These compounds are characterized through various spectral studies, with certain compounds exhibiting significant antimicrobial inhibition (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Crystallography and Material Science
- Cocrystals of Pyrimidin-2-amine : Research in crystallography has led to the development of cocrystals involving pyrimidin-2-amine. These studies provide insights into the molecular structures and interactions in such crystals, contributing to the field of material science (Odiase et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride .
properties
IUPAC Name |
2-pyrimidin-2-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-7(2,8)6-9-4-3-5-10-6;;/h3-5H,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFGSUTRVMTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864055-91-3 |
Source


|
| Record name | 2-(pyrimidin-2-yl)propan-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826195.png)


![N-(3-chlorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2826199.png)
![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)
![Ethyl 2-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonylamino}acetate](/img/structure/B2826202.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2826203.png)
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2826209.png)
![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)
![Ethyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2826212.png)
